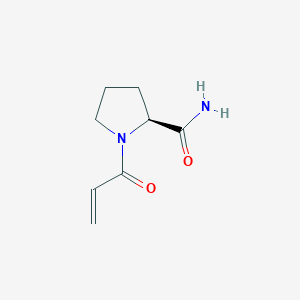
1,2,3-Tristriphenylethylaminopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound that belongs to the family of substituted amphetamines. It is also known as Triphoxamine or TPA-1. TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties.
作用機序
TTEAP acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, causing them to be released into the synapse. This results in increased levels of these neurotransmitters in the brain, leading to the stimulant and hallucinogenic effects of TTEAP.
Biochemical and Physiological Effects:
TTEAP has been shown to increase locomotor activity, induce hyperthermia, and alter cognitive function in animal models. It has also been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. TTEAP has been shown to have a longer duration of action than other substituted amphetamines, making it a potential candidate for therapeutic use.
実験室実験の利点と制限
TTEAP has several advantages for use in lab experiments, including its potency, duration of action, and ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for abuse and lack of availability. TTEAP is a controlled substance in many countries, making it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on TTEAP. One area of interest is its potential therapeutic use, particularly for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Another area of interest is its potential use as a tool for investigating the neurochemistry of the brain. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Conclusion:
In conclusion, 1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound with psychoactive properties that has been studied for its potential use in scientific research. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to stimulant and hallucinogenic effects. TTEAP has several advantages for use in lab experiments, but also has limitations and potential for abuse. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
合成法
The synthesis of TTEAP involves several steps, including the reaction of 1,3-dibromopropane with triphenylphosphine to form 1,3-bis(triphenylphosphine)propane. This intermediate is then reacted with phenylmagnesium bromide to produce 1,3-bis(triphenylphosphine)propane-1-phenylmagnesium bromide. Finally, this compound is reacted with benzaldehyde to produce TTEAP.
科学的研究の応用
TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties. It has been shown to have stimulant and hallucinogenic effects, similar to other substituted amphetamines. TTEAP has been studied in animal models to investigate its effects on behavior, cognition, and neurochemistry. It has also been studied in vitro to investigate its effects on neurotransmitter release and uptake.
特性
CAS番号 |
144785-93-3 |
|---|---|
製品名 |
1,2,3-Tristriphenylethylaminopropane |
分子式 |
C63H59N3 |
分子量 |
858.2 g/mol |
IUPAC名 |
1-N,2-N,3-N-tris(2,2,2-triphenylethyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C63H59N3/c1-10-28-51(29-11-1)61(52-30-12-2-13-31-52,53-32-14-3-15-33-53)48-64-46-60(66-50-63(57-40-22-7-23-41-57,58-42-24-8-25-43-58)59-44-26-9-27-45-59)47-65-49-62(54-34-16-4-17-35-54,55-36-18-5-19-37-55)56-38-20-6-21-39-56/h1-45,60,64-66H,46-50H2 |
InChIキー |
HYMRAHOWMMUQMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
正規SMILES |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
その他のCAS番号 |
144785-93-3 |
同義語 |
1,2,3-tris-tri-beta-phenylethylaminopropane 1,2,3-tristriphenylethylaminopropane 123-TTPEAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



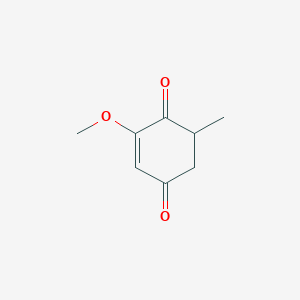
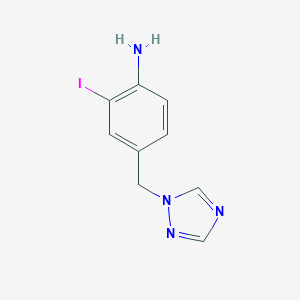
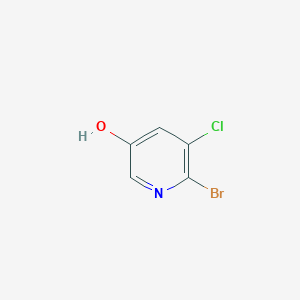
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)

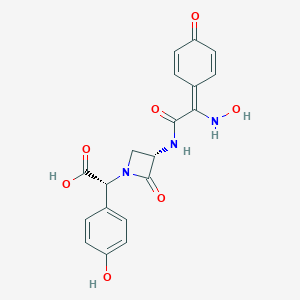
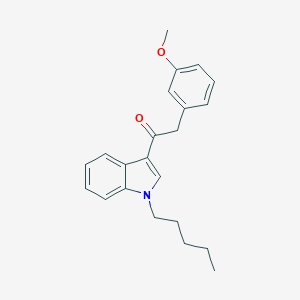
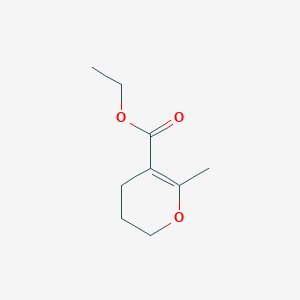
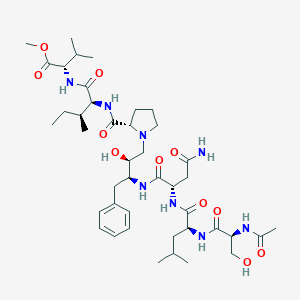

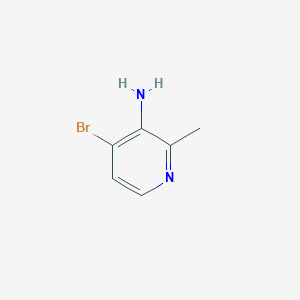
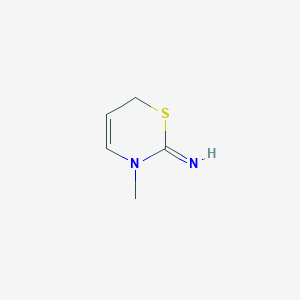
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
